
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(3-methylpyridin-4-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 4-methoxypyridin-2-ylcarbamate
- Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Uniqueness
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness makes it a valuable compound for research in drug discovery and development.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-12-19-10-9-16(14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |
InChI-Schlüssel |
QRORWESXLBGTBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)

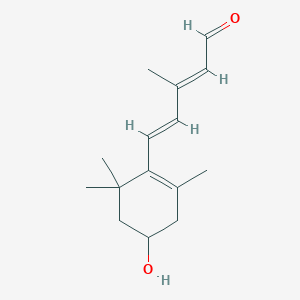

![Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11825219.png)

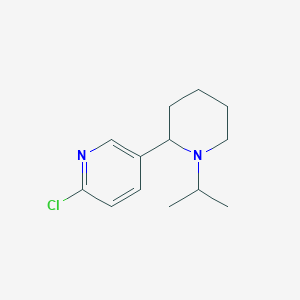
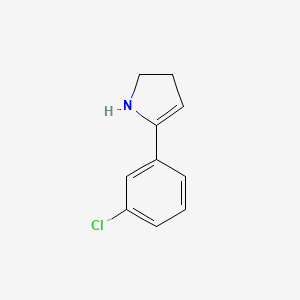
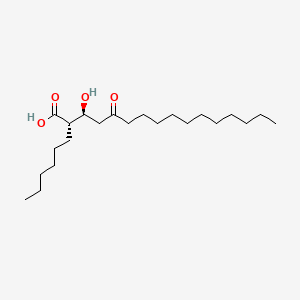
![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
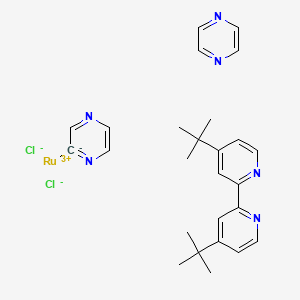
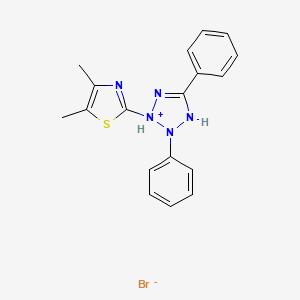
![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)

